3-(3-吡啶基)苯甲酸甲酯

描述

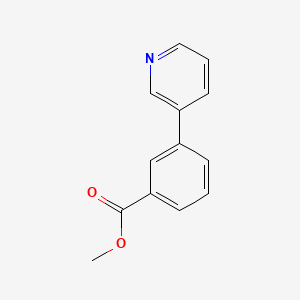

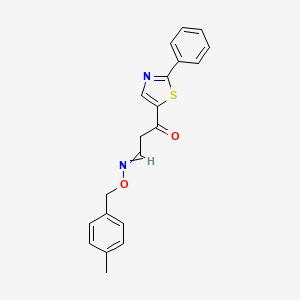

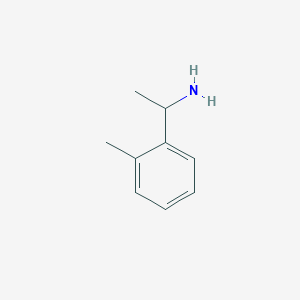

“Methyl 3-(3-pyridinyl)benzoate” is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 . The IUPAC name for this compound is methyl 3-(4-pyridinyl)benzoate .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-pyridinyl)benzoate” consists of a benzoate group attached to a pyridinyl group . The exact structural details might require more specific scientific resources or experimental data.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-(3-pyridinyl)benzoate” are not detailed in the sources I found, similar compounds often undergo reactions such as nitration .Physical And Chemical Properties Analysis

“Methyl 3-(3-pyridinyl)benzoate” has a molecular weight of 213.24 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.科学研究应用

Organic Electronics

“Methyl 3-(6-formyl-2-pyridinyl)benzoate” has been utilized as a building block in the synthesis of organic semiconductors. This application is significant in the development of organic electronics, which are used in devices like organic light-emitting diodes (OLEDs) and solar cells .

Biological Activities

This compound has been explored for its potential biological activities. For instance, it has been involved in the synthesis of derivatives that act as selective and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonists, which could have therapeutic applications .

Agriculture

In agriculture, “Methyl benzoate,” which is structurally related to “Methyl 3-(3-pyridinyl)benzoate,” has been studied as a botanical insecticide. It’s an attractant to some insects and has shown effectiveness against various agricultural pests .

Neurological Research

The compound has been a focal point in neurological research due to its function as an inhibitor of acetylcholinesterase—an enzyme crucial for breaking down acetylcholine in the nervous system. This could have implications for treating diseases like Alzheimer’s .

Synthetic Chemistry

“Methyl 3-(6-formyl-2-pyridinyl)benzoate” is also significant in synthetic chemistry, particularly in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives have various applications, including medicinal chemistry and material science .

属性

IUPAC Name |

methyl 3-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKAFNNGCVRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-pyridinyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)